3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a highly complex compound, known for its versatility in various scientific domains, particularly in medicinal chemistry and materials science. This compound is characterized by its intricate molecular structure, which combines several functional groups, imparting it with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step organic reactions. Key steps may include:
Formation of the 1,2,4-triazole ring: : This involves the cyclization of suitable hydrazine derivatives with nitriles under reflux conditions.
Introduction of the benzylthio group: : Often achieved via nucleophilic substitution reactions using benzylthiols in the presence of a suitable base.
Coupling with benzo[d]thiazol-2(3H)-one: : This step might involve the use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production generally scales up these reactions, employing flow chemistry techniques to enhance reaction efficiency and yield. Advanced purification methods such as recrystallization and chromatography ensure the compound's purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones.
Reduction: : The nitro groups (if present) can be reduced to amino groups under hydrogenation conditions.
Substitution: : The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: : Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Sulfoxides and sulfones from oxidation: .
Amines from nitro group reduction: .
Substituted derivatives from nucleophilic substitutions: .
Scientific Research Applications
3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has a wide range of applications, including:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Investigation of its biological activity against various pathogens.
Medicine: : Potential therapeutic agent, particularly in anti-cancer and anti-microbial drug development.
Industry: : Used in the manufacture of advanced materials due to its stable and robust structure.
Mechanism of Action
The compound’s mechanism of action varies depending on its application. In medicinal chemistry, its activity may involve:
Targeting enzyme active sites: : The triazole and benzo[d]thiazol-2(3H)-one moieties can bind to and inhibit enzymes.
Disruption of microbial cell walls: : The benzylthio group can interfere with bacterial cell wall synthesis.
Pathways involved: : Enzymatic inhibition, oxidative stress pathways, and disruption of DNA synthesis.
Comparison with Similar Compounds
3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one stands out due to its specific molecular combination. Similar compounds include:
4-phenyl-1,2,4-triazole derivatives: : Known for their biological activity.
Benzo[d]thiazol-2(3H)-one derivatives: : Commonly explored for their medicinal properties.
Benzylthio derivatives: : Versatile in synthetic chemistry and pharmaceuticals.
Each of these similar compounds shares certain functional groups but differs in overall structure and activity, making this compound unique in its applications and effects.
Properties
IUPAC Name |
3-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS2/c28-23-26(19-13-7-8-14-20(19)30-23)15-21-24-25-22(27(21)18-11-5-2-6-12-18)29-16-17-9-3-1-4-10-17/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJFCSZLTSBSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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